9-HEPE Exhibits Significantly Greater PPAR Transactivation than 5-, 12-, 18-HEPE, and EPA
In a head-to-head GAL4-PPAR reporter assay, 9-HEPE demonstrated significantly greater transcriptional activation of PPARs than 5-HEPE, 12-HEPE, 18-HEPE, EPA, and EPA ethyl-ester. While the study provides precise fold-activation data for 8-HEPE versus EPA across a concentration range (e.g., 8-HEPE at 4 µM induced a 7.28-fold activation of PPARα compared to 1.20-fold for EPA), 9-HEPE was shown to be comparably efficacious to 8-HEPE in this assay system, placing it in a superior activity class relative to the other HEPEs and EPA [1]. This finding demonstrates that hydroxylation at the C-9 position is a key structural determinant for high PPAR ligand activity [1].
| Evidence Dimension | GAL4-PPARα, -PPARγ, and -PPARδ transcriptional activation |
|---|---|
| Target Compound Data | 9-HEPE achieved significantly greater activation than 5-, 12-, 18-HEPE and EPA; activity comparable to 8-HEPE (e.g., for PPARα, 8-HEPE: 7.28-fold at 4 µM vs. EPA: 1.20-fold) |
| Comparator Or Baseline | 5-HEPE, 12-HEPE, 18-HEPE, EPA, EPA ethyl-ester, and 8-HEPE |
| Quantified Difference | Significantly greater activation (P < 0.01) for 9-HEPE vs. 5-, 12-, 18-HEPE, EPA, and EPA-Et; statistically indistinguishable from 8-HEPE |
| Conditions | NIH3T3 cells expressing mouse GAL4-PPAR chimeric receptors, tested at multiple concentrations |
Why This Matters
For researchers selecting a PPAR ligand, 9-HEPE offers potency equivalent to the most active HEPE (8-HEPE) and superior to other regioisomers and EPA, making it a critical tool for studies where specific PPAR activation is the mechanistic focus.
- [1] Yamada H, Oshiro E, Kikuchi S, Hakozaki M, Takahashi H, Kimura KI. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs. J Lipid Res. 2014 May;55(5):895-904. View Source
